molecular formula C11H16ClNO2 B1419460 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride CAS No. 23123-08-2

3-(3-Methoxyphenoxy)pyrrolidine hydrochloride

Cat. No.: B1419460
CAS No.: 23123-08-2
M. Wt: 229.7 g/mol
InChI Key: XJSZQZSGMUVLHR-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride typically involves the reaction of 3-methoxyphenol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using acid catalysts and maintaining specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Methoxyphenoxy)pyrrolidine hydrochloride has a range of applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development.

  • Industry: It can be utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

  • 3-(3-Methoxyphenoxy)azetidine hydrochloride

  • 3-(3-Methoxyphenoxy)phenylamine

  • 3-[[3-(4-Methoxyphenoxy)propyl]aminomethyl]phenol

Uniqueness: 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride is unique in its structure and reactivity compared to similar compounds

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Properties

IUPAC Name

3-(3-methoxyphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSZQZSGMUVLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663060
Record name 3-(3-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23123-08-2
Record name 3-(3-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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